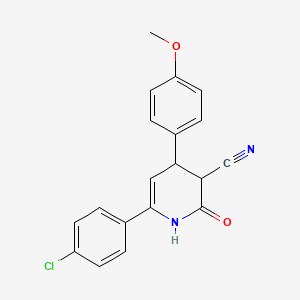![molecular formula C24H25ClN4O3S B11579538 1-(4-chlorophenyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}cyclopentanecarboxamide](/img/structure/B11579538.png)
1-(4-chlorophenyl)-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-CHLOROPHENYL)-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE is a synthetic organic compound that belongs to the class of sulfonamide derivatives. This compound is known for its potential applications in medicinal chemistry, particularly as an inhibitor of certain enzymes. Its structure comprises a cyclopentane ring attached to a carboxamide group, with additional substituents including a chlorophenyl group and a dimethylpyrimidinylsulfonylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-CHLOROPHENYL)-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps:
Formation of the Cyclopentane Carboxamide Core: The cyclopentane ring is functionalized with a carboxamide group through a reaction with an appropriate amine and carboxylic acid derivative under conditions such as reflux in an organic solvent.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the cyclopentane carboxamide intermediate.
Attachment of the Dimethylpyrimidinylsulfonylphenyl Group: This step involves the sulfonylation of a phenyl group with a dimethylpyrimidinylsulfonyl chloride in the presence of a base, followed by coupling with the chlorophenyl-substituted cyclopentane carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-CHLOROPHENYL)-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl or pyrimidinyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides in polar solvents.
Major Products Formed
Oxidized Derivatives: Hydroxylated or carboxylated products.
Reduced Derivatives: Aminated or dechlorinated products.
Substituted Derivatives: Various substituted phenyl or pyrimidinyl derivatives.
Aplicaciones Científicas De Investigación
1-(4-CHLOROPHENYL)-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied as a potential inhibitor of enzymes such as carbonic anhydrase and proteases, which are targets for treating diseases like cancer and bacterial infections.
Biological Research: The compound is used in studies to understand enzyme-substrate interactions and the mechanism of enzyme inhibition.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-(4-CHLOROPHENYL)-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, blocking the substrate from accessing the catalytic site. This results in the inhibition of the enzyme’s activity, which can lead to therapeutic effects in the treatment of diseases.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-CHLOROPHENYL)-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CYCLOHEXANE-1-CARBOXAMIDE: Similar structure with a cyclohexane ring instead of a cyclopentane ring.
1-(4-CHLOROPHENYL)-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CYCLOPENTANE-1-CARBOXYLIC ACID: Similar structure with a carboxylic acid group instead of a carboxamide group.
Uniqueness
1-(4-CHLOROPHENYL)-N-{4-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}CYCLOPENTANE-1-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential as an enzyme inhibitor. The presence of the chlorophenyl and dimethylpyrimidinylsulfonylphenyl groups contributes to its distinct chemical properties and biological activity.
Propiedades
Fórmula molecular |
C24H25ClN4O3S |
|---|---|
Peso molecular |
485.0 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopentane-1-carboxamide |
InChI |
InChI=1S/C24H25ClN4O3S/c1-16-15-17(2)27-23(26-16)29-33(31,32)21-11-9-20(10-12-21)28-22(30)24(13-3-4-14-24)18-5-7-19(25)8-6-18/h5-12,15H,3-4,13-14H2,1-2H3,(H,28,30)(H,26,27,29) |
Clave InChI |
FEJOIKIGZILTCY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11579455.png)
![(5Z)-5-(3-methoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11579469.png)
![8-(4-methoxyphenyl)-3,5-dimethyl-11,13-diphenyl-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10-triene-4,6-dione](/img/structure/B11579471.png)
![N-(2,4-dimethoxybenzyl)-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B11579475.png)
![(2E)-2-cyano-N-cyclohexyl-3-[2-(4-ethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11579486.png)
![2-[(4-tert-butylphenoxy)methyl]-1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11579489.png)
![N-(4-ethoxyphenyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11579496.png)
![ethyl 3-oxo-5-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-11-carboxylate](/img/structure/B11579498.png)
methanethione](/img/structure/B11579501.png)

![1-(3-Chlorophenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11579518.png)
![N-(2-methylpropyl)-3,6-diphenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11579520.png)
![(5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11579525.png)
![6-({4-methoxy-6-[(2-methylpropyl)amino]-1,3,5-triazin-2-yl}oxy)-2-methylpyridazin-3(2H)-one](/img/structure/B11579531.png)
